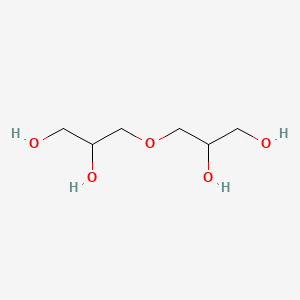
1,1-Bis(vinylsulfonyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(vinylsulfonyl)propan-1-ol is an organic compound with the molecular formula C7H12O5S2. It is characterized by the presence of two vinylsulfonyl groups attached to a propanol backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(vinylsulfonyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with vinyl sulfone under basic conditions. The reaction typically proceeds as follows:
Step 1: 1,3-Propanediol is treated with a base such as sodium hydroxide to deprotonate the hydroxyl groups.
Step 2: Vinyl sulfone is added to the reaction mixture, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(vinylsulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl groups to sulfonyl groups.
Substitution: The vinylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(vinylsulfonyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1-Bis(vinylsulfonyl)propan-1-ol involves its reactivity with nucleophiles. The vinylsulfonyl groups are highly electrophilic, allowing them to react readily with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various applications, such as cross-linking proteins or modifying surfaces.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(vinylsulfonyl)propan-1-ol can be compared with other similar compounds, such as:
1,3-Bis(vinylsulfonyl)propan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
Bis(vinylsulfonyl)methane: This compound lacks the propanol backbone and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological applications.
Eigenschaften
IUPAC Name |
1,1-bis(ethenylsulfonyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S2/c1-4-7(8,13(9,10)5-2)14(11,12)6-3/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLICTPAPGYOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)(S(=O)(=O)C=C)S(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














